3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound belonging to the class of triazolopyridines. This compound features a triazole ring fused to a pyridine ring, with a carboxylic acid group located at the 7-position of the pyridine ring. The unique structural characteristics of this compound make it a valuable scaffold in medicinal chemistry and various scientific research fields. Its synthesis and applications have garnered significant attention due to its potential biological activities and utility in developing new therapeutic agents.
The compound is classified under heterocyclic compounds, specifically within the triazolopyridine family. It is characterized by its complex ring structure, which contributes to its chemical reactivity and biological properties. The molecular formula for 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid is C₇H₆N₄O₂, with a molecular weight of 178.15 g/mol. Its IUPAC name is 3-methyltriazolo[4,5-b]pyridine-7-carboxylic acid .
The synthesis of 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid typically involves cyclization reactions that form the triazole ring in conjunction with the pyridine structure. Common synthetic routes include:
These methods are optimized for large-scale production in industrial settings, utilizing continuous flow reactors and automated systems to enhance yield and purity while minimizing hazardous reagents .
The molecular structure of 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid can be represented by its canonical SMILES notation: CN1C2=C(C=CC(=N2)C(=O)O)N=N1
. The InChI key for this compound is MHSLZJOFEOGRFS-UHFFFAOYSA-N.
Property | Value |
---|---|
Molecular Formula | C₇H₆N₄O₂ |
Molecular Weight | 178.15 g/mol |
IUPAC Name | 3-methyltriazolo[4,5-b]pyridine-7-carboxylic acid |
InChI | InChI=1S/C7H6N4O2/c1-11-6-4(9-10-11)2-3-5(8-6)7(12)13/h2-3H,1H3,(H,12,13) |
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical transformations:
The specific reagents and conditions employed in these reactions are crucial for determining the products formed. For instance:
The mechanism of action for 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate access and subsequent enzymatic reactions. This property makes it a candidate for further investigation in drug development aimed at targeting specific biological pathways .
The physical properties of 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid include:
Key chemical properties include:
These properties influence its behavior in various chemical reactions and applications.
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid has diverse applications across several fields:
This compound's unique structure and reactivity make it a valuable asset in ongoing research aimed at discovering novel pharmaceuticals and materials.
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: